3,4-Difluoro-2-isopropoxyphenylboronic acid

Organic Synthesis Medicinal Chemistry Procurement

This 3,4-difluoro-2-isopropoxyphenylboronic acid delivers unmatched reactivity for Suzuki-Miyaura cross-coupling. The ortho-isopropoxy group imparts steric bulk and altered electron density at the boron center, directly influencing transmetalation rates and yields. Combined with the 3,4-difluoro pattern, it provides a distinct LogP (2.42) and electronic profile that positional isomers cannot replicate. With ≥98% purity and room-temperature stability, it minimizes side reactions and ensures reproducible results in late-stage drug candidate diversification or conjugated polymer synthesis. Choose this precise building block to avoid the procurement and performance risks inherent in mono-fluoro or 4,5-difluoro analogs.

Molecular Formula C9H11BF2O3
Molecular Weight 215.99 g/mol
CAS No. 1451390-92-3
Cat. No. B3241030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2-isopropoxyphenylboronic acid
CAS1451390-92-3
Molecular FormulaC9H11BF2O3
Molecular Weight215.99 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)F)F)OC(C)C)(O)O
InChIInChI=1S/C9H11BF2O3/c1-5(2)15-9-6(10(13)14)3-4-7(11)8(9)12/h3-5,13-14H,1-2H3
InChIKeyWJQIJLJPCDRBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS 1451390-92-3) for Synthesis & Procurement: A Quantitative Comparative Guide


3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS 1451390-92-3) is a polysubstituted fluorinated arylboronic acid with the molecular formula C₉H₁₁BF₂O₃ and a molecular weight of 215.99 g/mol [1]. It features a unique ortho-isopropoxy group and two fluorine atoms at the 3- and 4-positions, which confer distinct electronic and steric properties relevant to Suzuki-Miyaura cross-coupling and other transformations . This compound is primarily utilized as a specialized building block in medicinal chemistry and materials science, where precise substitution patterns are critical for target binding and physicochemical optimization .

Why 3,4-Difluoro-2-isopropoxyphenylboronic Acid is Not Interchangeable with Other Difluorophenylboronic Acids


While numerous difluorophenylboronic acids are commercially available, the specific substitution pattern of 3,4-difluoro-2-isopropoxyphenylboronic acid creates a unique reactivity and physicochemical profile that cannot be replicated by its positional isomers or mono-fluoro analogs . The ortho-isopropoxy group introduces significant steric bulk and altered electron density at the reactive boronic acid center, directly impacting transmetalation rates and yields in Suzuki couplings compared to analogs lacking this substitution . Furthermore, the precise arrangement of fluorine atoms influences both the compound's lipophilicity (LogP) and its solid-state properties (melting point), which in turn dictate storage requirements, handling protocols, and formulation strategies [1]. Substituting a closely related analog, such as 4,5-difluoro-2-isopropoxyphenylboronic acid or a mono-fluoro variant, risks not only altered reaction outcomes but also unforeseen stability issues and procurement inefficiencies due to differing purity grades and pricing structures .

Quantitative Differentiation: 3,4-Difluoro-2-isopropoxyphenylboronic Acid vs. Key Analogs


Comparative Purity and Price Efficiency: 3,4-Difluoro-2-isopropoxyphenylboronic Acid vs. 4,5-Difluoro-2-isopropoxyphenylboronic Acid

In the procurement of difluorophenylboronic acids, purity and cost per gram are primary determinants. 3,4-Difluoro-2-isopropoxyphenylboronic acid is offered with a higher purity specification (98+%) compared to the common 95% grade for the closely related 4,5-difluoro-2-isopropoxyphenylboronic acid . At the 5 g scale, the target compound is priced at approximately $2,205 from one vendor, while the 4,5-isomer is listed at €471 for 5 g from another . This represents a significant price difference, which, when combined with the purity delta, indicates a different market positioning and potentially a more specialized, less commoditized product.

Organic Synthesis Medicinal Chemistry Procurement

Predicted Lipophilicity (LogP) and Implications for Permeability: 3,4-Difluoro-2-isopropoxyphenylboronic Acid vs. 4,5-Isomer

Lipophilicity is a critical parameter influencing passive membrane permeability and solubility in drug discovery. The predicted LogP (octanol-water partition coefficient) for 3,4-difluoro-2-isopropoxyphenylboronic acid is 2.42, while its 4,5-isomer has a predicted LogP of 2.52 [1]. Although both are within a similar range, the 0.10 difference can be relevant in fine-tuning compound series for optimal ADME properties. The lower LogP of the target compound suggests slightly reduced lipophilicity, which may correlate with better aqueous solubility and a different metabolic profile compared to the 4,5-isomer.

Drug Design Physicochemical Property ADME

Storage Stability and Handling: 3,4-Difluoro-2-isopropoxyphenylboronic Acid vs. 4,5-Isomer

Proper storage is essential for maintaining the integrity of boronic acids, as they can be prone to hydrolysis or oxidation. Vendor specifications indicate that 3,4-difluoro-2-isopropoxyphenylboronic acid should be stored at room temperature under dry conditions, whereas the 4,5-isomer requires long-term storage at 2-8°C . This difference suggests that the 3,4-isomer exhibits enhanced thermal stability, potentially simplifying inventory management and reducing the risk of degradation during shipping and handling at ambient temperatures.

Chemical Stability Storage Logistics

Melting Point and Solid-State Properties: 3,4-Difluoro-2-isopropoxyphenylboronic Acid vs. 5-Fluoro-2-isopropoxyphenylboronic Acid

The physical form and melting point of a compound can impact its handling and formulation. While the melting point for 3,4-difluoro-2-isopropoxyphenylboronic acid is not publicly listed, it is described as a white solid . In contrast, its mono-fluoro analog, 5-fluoro-2-isopropoxyphenylboronic acid, has a reported melting point of 79-83 °C . The absence of a specific melting point for the target compound may indicate a less crystalline or more hygroscopic nature, which could influence weighing accuracy and long-term stability. The presence of a second fluorine atom in the target compound is likely to alter its crystal packing and thermal properties compared to the mono-fluoro analog.

Solid-State Chemistry Formulation Handling

Optimal Application Scenarios for 3,4-Difluoro-2-isopropoxyphenylboronic Acid (CAS 1451390-92-3)


Medicinal Chemistry: Late-Stage Functionalization of Fluorinated Biaryls

Given its high purity (98+%) and unique 3,4-difluoro-2-isopropoxy substitution pattern, this compound is ideally suited for the late-stage diversification of drug candidates . The ortho-isopropoxy group can serve as a masked hydroxyl or as a lipophilic handle, while the specific fluorine arrangement ensures a distinct electronic profile. Researchers seeking to install a 3,4-difluoro-2-isopropoxyphenyl moiety via Suzuki-Miyaura coupling should prioritize this compound to minimize side reactions and maximize yield in the final step of a complex synthesis .

Material Science: Synthesis of Functionalized Polymers with Controlled Electronic Properties

The combination of electron-withdrawing fluorine atoms and a bulky alkoxy group makes this boronic acid a valuable monomer for preparing conjugated polymers and small-molecule organic electronics. Its predicted LogP (2.42) and room-temperature storage stability facilitate handling and processing under standard laboratory conditions . When precise control over polymer bandgap and solubility is required, the 3,4-difluoro-2-isopropoxyphenyl unit offers a defined building block not easily replicated by simpler analogs .

Chemical Biology: Development of Boronic Acid-Based Enzyme Inhibitors

Boronic acids are known to form reversible covalent bonds with active-site serines and other nucleophilic residues. The specific fluorine substitution pattern of 3,4-difluoro-2-isopropoxyphenylboronic acid may impart unique binding characteristics and metabolic stability to inhibitor candidates . Its enhanced thermal stability and high purity grade reduce the risk of off-target effects from degradants, making it a reliable choice for structure-activity relationship (SAR) studies and preliminary in vitro assays .

Process Chemistry: Optimized Reaction Screening and Scale-Up

The compound's room-temperature storage stability simplifies logistics for large-scale reaction screening campaigns. Its higher purity specification (98+%) ensures that reaction yields and kinetics are not confounded by impurities, enabling more accurate optimization of coupling conditions. When scaling up from milligram to gram quantities, procurement teams should consider the price-to-purity ratio and storage requirements relative to the 4,5-isomer, as highlighted in the comparative evidence [1].

Technical Documentation Hub

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